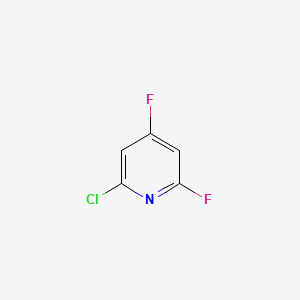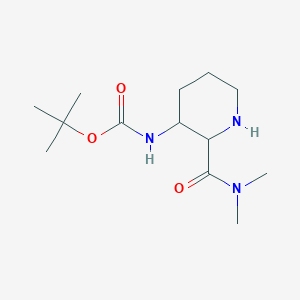![molecular formula C34H24B2F8O2 B11774564 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate CAS No. 42559-29-5](/img/structure/B11774564.png)
2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate is an organic compound known for its unique structural properties and applications in various fields. This compound is a derivative of bipyran and is characterized by the presence of four phenyl groups and a tetrafluoroborate anion. It is often used in scientific research due to its interesting photophysical and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate typically involves the reaction of bipyran derivatives with phenyl groups under specific conditions. One common method involves the use of benzaldehyde and acetophenone in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures around 100°C for a few hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s photophysical properties make it useful in studying biological systems and processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating photochemical reactions. Its electrochemical properties also allow it to participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
Uniqueness
Compared to similar compounds, 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate is unique due to its specific structural arrangement and the presence of four phenyl groups. This structural uniqueness imparts distinct photophysical and electrochemical properties, making it particularly valuable in applications requiring high stability and efficiency .
Properties
CAS No. |
42559-29-5 |
|---|---|
Molecular Formula |
C34H24B2F8O2 |
Molecular Weight |
638.2 g/mol |
IUPAC Name |
4-(2,6-diphenylpyrylium-4-yl)-2,6-diphenylpyrylium;ditetrafluoroborate |
InChI |
InChI=1S/C34H24O2.2BF4/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28;2*2-1(3,4)5/h1-24H;;/q+2;2*-1 |
InChI Key |
YVBNDFPQPWFRSM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC(=[O+]C(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


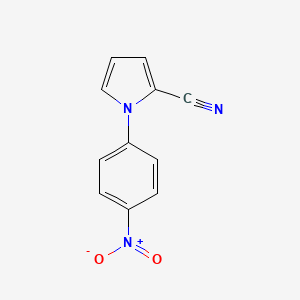
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)

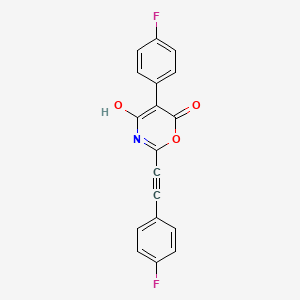
![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
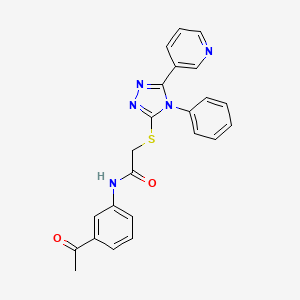
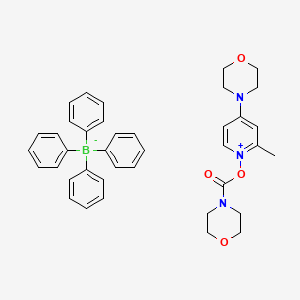
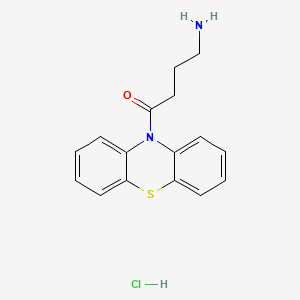
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)
![(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
